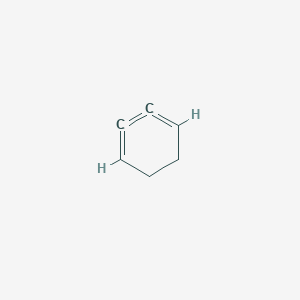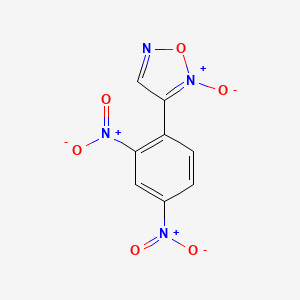
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dinitrophenyl family, which is characterized by the presence of two nitro groups attached to a phenyl ring. The compound has significant applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves the nitration of phenol derivatives followed by cyclization reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones to form hydrazones, which are then oxidized to yield the desired oxadiazolium compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
化学反応の分析
Types of Reactions
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted phenyl derivatives. These products have significant applications in different scientific and industrial fields .
科学的研究の応用
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in targeting metabolic pathways.
Industry: Utilized in the production of dyes, pesticides, and explosives due to its reactive nature.
作用機序
The compound exerts its effects primarily through its ability to uncouple oxidative phosphorylation. It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce ATP. This leads to the rapid loss of ATP as heat, which can be harnessed for various applications .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
2,4-Dinitro-o-cresol: Used as a herbicide and pesticide.
Uniqueness
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazolium ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
特性
CAS番号 |
91416-48-7 |
|---|---|
分子式 |
C8H4N4O6 |
分子量 |
252.14 g/mol |
IUPAC名 |
3-(2,4-dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C8H4N4O6/c13-10(14)5-1-2-6(7(3-5)11(15)16)8-4-9-18-12(8)17/h1-4H |
InChIキー |
QEHKWAIOJHSUIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=[N+](ON=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


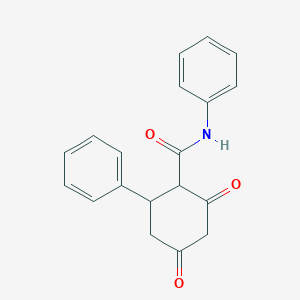
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)

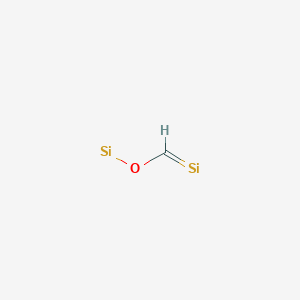
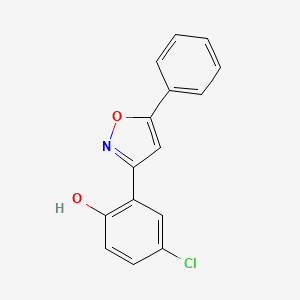

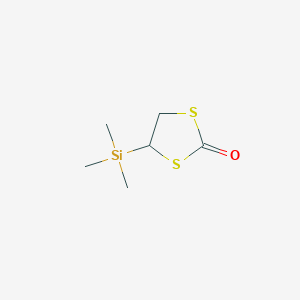
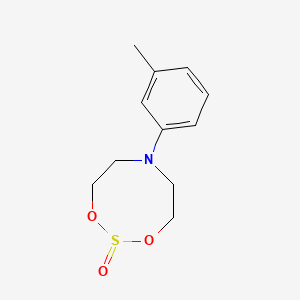
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)

